2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate
Description
2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the furan ring, along with the nitrophenyl and cyano groups, contributes to the compound’s unique chemical properties and reactivity.
Properties
IUPAC Name |
2-chloroethyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5/c17-7-8-23-16(20)12(10-18)9-14-5-6-15(24-14)11-1-3-13(4-2-11)19(21)22/h1-6,9H,7-8H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVAMNSZUQBWIO-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OCCCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OCCCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid. This intermediate is then esterified with 2-chloroethanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification
Biological Activity
The compound 2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₂ClN₃O₃
- Molecular Weight : 343.7 g/mol
- LogP : 4.3, indicating moderate lipophilicity
This compound features a furan ring substituted with a nitrophenyl group and a cyano group, which are significant for its biological interactions.
Antitumor Activity
Research has indicated that compounds containing the 2-chloroethyl moiety exhibit significant antitumor properties. For instance, studies have shown that derivatives of 2-chloroethyl compounds can induce apoptosis in cancer cells by forming DNA cross-links, which inhibit cell division and promote cell death.
A study comparing various 2-chloroethyl analogs demonstrated that certain derivatives exhibited enhanced cytotoxicity against L1210 leukemia cells when evaluated in vivo. The mechanism is believed to involve the formation of reactive intermediates that interact with cellular macromolecules, leading to cellular damage and apoptosis .
The proposed mechanisms through which 2-chloroethyl compounds exert their biological effects include:
- DNA Alkylation : The ability to form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication.
- Oxidative Stress Induction : Compounds may induce oxidative stress within cells, resulting in damage to lipids, proteins, and nucleic acids.
- Inflammatory Response Modulation : Some studies suggest that these compounds can modulate inflammatory pathways, potentially enhancing their therapeutic effects against tumors .
Study on Skin Toxicity
A notable case study involved the evaluation of the skin toxicity associated with related compounds like 2-chloroethyl ethyl sulfide (CEES), a known analog. The study found that CEES induced significant inflammatory responses in murine models, characterized by increased epidermal thickness and infiltration of immune cells such as neutrophils and macrophages .
Histopathological analysis revealed that CEES exposure resulted in DNA damage markers and elevated levels of inflammatory mediators such as COX-2 and iNOS. These findings underscore the potential for 2-chloroethyl compounds to not only exhibit therapeutic effects but also cause adverse reactions in certain contexts.
Pharmacological Evaluation
The pharmacological profile of this compound has been assessed through various assays:
| Assay Type | Result |
|---|---|
| Cytotoxicity Assay | Significant cell death in cancer lines |
| DNA Cross-linking Assay | High levels of DNA adduct formation |
| Inflammatory Response | Increased cytokine release in models |
These results highlight the compound's potential as a chemotherapeutic agent while also indicating the need for careful consideration of its toxicity profile.
Q & A
Q. What are the recommended synthetic routes for 2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the furan-2-yl acrylate core via Knoevenagel condensation between a cyanoacetate ester and a 5-(4-nitrophenyl)furan-2-carbaldehyde derivative .
- Step 2: Chloroethyl esterification using 2-chloroethanol under acidic or base-catalyzed conditions.
Optimization Tips:- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., hydrolysis of the nitrophenyl group).
- Use anhydrous solvents (e.g., DMF or THF) to avoid ester hydrolysis.
- Control temperature (60–80°C) to balance reaction rate and stability of the nitro group .
Q. How can the structure of this compound be rigorously characterized?
A combination of spectroscopic and crystallographic methods is essential:
- NMR: Confirm the (2E)-configuration via coupling constants () for the prop-2-enoate double bond .
- XRD: Use single-crystal X-ray diffraction (e.g., SHELX or OLEX2) to resolve stereochemistry and verify the nitrophenyl-furan spatial arrangement .
- Mass Spectrometry: High-resolution ESI-MS to validate the molecular formula () and isotopic patterns .
Q. What thermodynamic properties are critical for stability studies of this compound?
Key properties include:
- Heat Capacity (): Determined via adiabatic calorimetry (e.g., TAU-10 calorimeter) across a temperature range (78–370 K) to model phase transitions .
- Enthalpy of Sublimation (): Calculated using gas-phase and crystal-phase thermodynamic data to assess storage stability .
- Thermal Decomposition: TGA/DSC to identify decomposition thresholds (>200°C typical for nitrophenyl derivatives) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered nitrophenyl groups) be resolved during refinement?
Disorder in aromatic rings or nitro groups is common due to steric hindrance. Strategies include:
Q. How do substituents (e.g., 4-nitrophenyl vs. 2-methylcyclopropyl) affect biological activity in related acrylate derivatives?
A structure-activity relationship (SAR) study reveals:
| Substituent | Biological Activity Trend | Key Interaction |
|---|---|---|
| 4-Nitrophenyl | Enhanced antimicrobial activity | Electron-withdrawing group increases electrophilicity, promoting target binding . |
| 2-Methylcyclopropyl | Reduced cytotoxicity | Steric bulk limits membrane permeability . |
| Methodology: Use molecular docking (e.g., AutoDock Vina) to simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) . |
Q. How can discrepancies in heat capacity data between experimental and computational models be reconciled?
Discrepancies often arise from approximations in ideal-gas state calculations. Solutions include:
- Hybrid Methods: Combine experimental (from adiabatic calorimetry) with DFT-calculated vibrational frequencies to refine gas-phase entropy .
- Error Analysis: Quantify uncertainties in calorimeter measurements (e.g., ±1.5% for TAU-10) and adjust polynomial fits for thermodynamic functions .
Methodological Best Practices
Q. What protocols are recommended for handling light-sensitive nitrophenyl derivatives during synthesis?
- Light Protection: Use amber glassware or foil-wrapped flasks to prevent nitro-to-nitrito photoisomerization .
- Inert Atmosphere: Conduct reactions under or Ar to avoid oxidative degradation .
Q. How should researchers address low yields in the final chloroethyl esterification step?
- Catalyst Screening: Test Lewis acids (e.g., ) or coupling agents (DCC/DMAP) to improve esterification efficiency .
- Solvent Optimization: Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., dichloromethane) to reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
